molecular formula C8H15NO2 B13972046 Methyl (1S,2R)-2-amino-2-methylcyclopentanecarboxylate CAS No. 566157-95-7

Methyl (1S,2R)-2-amino-2-methylcyclopentanecarboxylate

Cat. No.: B13972046
CAS No.: 566157-95-7
M. Wt: 157.21 g/mol
InChI Key: FBIYTRMRHKYWQS-HTRCEHHLSA-N
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Description

Methyl (1S,2R)-2-amino-2-methylcyclopentanecarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,2R)-2-amino-2-methylcyclopentanecarboxylate can be achieved through several methods. One common approach involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This method allows for the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of the compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl (1S,2R)-2-amino-2-methylcyclopentanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl (1S,2R)-2-amino-2-methylcyclopentanecarboxylate has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is explored for its potential therapeutic properties. Additionally, the compound finds applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of Methyl (1S,2R)-2-amino-2-methylcyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential for understanding its biological effects and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Methyl (1S,2R)-2-amino-2-methylcyclopentanecarboxylate include other chiral amino acid derivatives and cyclopentane carboxylates. Examples include Methyl (1S,2R)-2-phenylcyclopropanecarboxylate and Methyl (1S,2R)-1-(bis{[(2-methyl-2-propanyl)oxy]carbonyl}amino)-2-fluoro-2-(4-morpholinylcarbonyl)cyclopropanecarboxylate .

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

566157-95-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (1S,2R)-2-amino-2-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(9)5-3-4-6(8)7(10)11-2/h6H,3-5,9H2,1-2H3/t6-,8-/m1/s1

InChI Key

FBIYTRMRHKYWQS-HTRCEHHLSA-N

Isomeric SMILES

C[C@]1(CCC[C@@H]1C(=O)OC)N

Canonical SMILES

CC1(CCCC1C(=O)OC)N

Origin of Product

United States

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